Bienvenue dans la boutique en ligne BenchChem!

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol

Medicinal Chemistry Physicochemical Property Permeability

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol (CAS 133510-37-9) is a synthetic small molecule belonging to the 1,4-benzodioxane class of heterocyclic compounds. This aminoalcohol derivative, with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, incorporates a tertiary N-methyl ethanolamine side chain attached to the 6-position of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B7925494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(CCO)CC1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C12H17NO3/c1-13(4-5-14)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,14H,4-7,9H2,1H3
InChIKeyWFSPMIVSZGKWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol: Structural and Physicochemical Baseline


2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol (CAS 133510-37-9) is a synthetic small molecule belonging to the 1,4-benzodioxane class of heterocyclic compounds . This aminoalcohol derivative, with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, incorporates a tertiary N-methyl ethanolamine side chain attached to the 6-position of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold . The 1,4-benzodioxane moiety is a versatile pharmacophore widely utilized in medicinal chemistry for designing molecules targeting diverse biological activities, including nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial applications . Computationally, the compound possesses a calculated partition coefficient (clogP) of 1.51 and a Topological Polar Surface Area (TPSA) of 51.47 Ų, indicating favorable drug-like properties compliant with Lipinski's Rule of Five [1].

Why a General Benzodioxane or Aminoethanol Cannot Substitute for 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol


The specific substitution pattern of 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol—a tertiary N-methyl aminoethanol at the 6-position of the 1,4-benzodioxane—confers a unique physicochemical and pharmacological profile that is not replicated by generic analogs. The 1,4-benzodioxane scaffold itself is a privileged structure, but its biological activity is exquisitely sensitive to the nature and position of substituents . For instance, in a class of 2-benzodioxinylaminoethanols, minor structural modifications led to compounds with greater potency than the established beta-blockers practolol and propranolol in guinea pig atrial and tracheal preparations, with antihypertensive properties confirmed in spontaneously hypertensive rats [1]. The presence of the N-methyl group in the target compound eliminates a hydrogen bond donor compared to its des-methyl analog, altering its permeability, solubility, and potentially its off-target binding profile. Therefore, substituting a generic benzodioxane or a different aminoethanol derivative can lead to unpredictable changes in target engagement, selectivity, and pharmacokinetics, which are quantifiably captured in the evidence below.

Quantitative Differentiation Evidence for 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol


N-Methylation Confers Reduced H-Bond Donor Count Compared to Des-Methyl Analog

The target compound possesses a single hydrogen bond donor (1 HBD) due to its tertiary N-methyl aminoethanol group, whereas the closest des-methyl analog (CAS 881456-11-7) contains a secondary amine and therefore has two hydrogen bond donors (2 HBD) . This reduction in HBD count is a critical differentiation parameter: it is expected to enhance passive membrane permeability, as the number of H-bond donors is inversely correlated with permeability coefficients in Caco-2 and PAMPA models.

Medicinal Chemistry Physicochemical Property Permeability

Differentiation in LogP and TPSA Profiles from Key Positional and N-Alkyl Analogs

The target compound's balanced lipophilicity (clogP = 1.51) and polarity (TPSA = 51.47 Ų) place it in a distinct property space compared to key analogs [1]. A structurally distinct compound sharing the same molecular formula (C12H17NO3) but with a different scaffold arrangement, such as 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride, can present different computed properties . This differentiation is relevant for library procurement, as it allows for precise SAR exploration within the benzodioxane chemical space.

Computational Chemistry ADME Lipophilicity

Class-Level Inference: The 1,4-Benzodioxane Scaffold Imparts Multi-Target Pharmacological Potential Not Seen in Simpler Aminoethanols

The 1,4-benzodioxane scaffold is a validated pharmacophore for targeting alpha-adrenergic receptors and 5-HT receptor subtypes, with additional reports of antitumor and antibacterial activity . This contrasts with simpler aminoethanol structures lacking the benzodioxane moiety, which typically have a narrower target profile. In a related series, 2-benzodioxinylaminoethanol derivatives demonstrated competitive beta-adrenergic blocking activity in guinea pig atrial and tracheal preparations, with three compounds showing greater potency than practolol and propranolol, and all compounds exhibiting antihypertensive properties in spontaneously hypertensive rats [1].

Pharmacology Receptor Binding Polypharmacology

Structural Differentiation from Idazoxan Enables Distinct Pharmacological Profiling

Idazoxan, a well-known alpha-2 adrenoceptor antagonist, is a 2-imidazolinyl-substituted 1,4-benzodioxane [1]. The target compound replaces the imidazoline with a flexible N-methyl ethanolamine at the 6-position, eliminating the basic guanidine-like group. This key difference predicts a substantially different binding mode at adrenoceptors. In structure-activity relationship studies of 2-alkyl analogues of idazoxan, substituent variations at the 2-position led to compounds with significantly greater potency and selectivity than the parent molecule [2]. The target compound thus offers a complementary pharmacological profile, serving as a distinct probe for exploring the chemical biology of the benzodioxane space.

Alpha-2 Adrenoceptor Selectivity CNS

Optimal Scientific and Industrial Application Scenarios for 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol


Central Nervous System (CNS) Drug Discovery: Fragment-Based Screening

With a clogP of 1.51 and a TPSA of 51.47 Ų, this compound resides in a property space favorable for CNS drug discovery. Its single H-bond donor and balanced lipophilicity make it a suitable fragment for screening against CNS targets such as GPCRs or ion channels, particularly where alpha-2 adrenoceptor or serotonergic modulation is relevant [1].

Selective Analog Synthesis: SAR Exploration of N-Alkyl Benzodioxane Series

The target compound serves as a pivotal intermediate for synthesizing a series of N-alkyl benzodioxane analogs, such as the isopropyl derivative (CAS 1353961-99-5). Systematic variation of the N-substituent on the ethanolamine side chain allows for the optimization of pharmacokinetic and pharmacodynamic properties, building upon the established beta-adrenergic blocking and antihypertensive activity of the broader 2-benzodioxinylaminoethanol class [2].

Negative Control Design for Idazoxan-Mechanistic Studies

This compound's structural divergence from idazoxan—specifically the absence of the 2-imidazolinyl group—makes it a prime candidate for use as a closely related yet functionally distinct control in studies investigating the alpha-2 adrenoceptor pharmacology of idazoxan and its analogs [3]. This ensures mechanistic conclusions are not confounded by scaffold-related off-target effects.

Polypharmacology Probe for Aminergic GPCR Panel Screening

Given the 1,4-benzodioxane scaffold's known affinity for nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, this compound is well-suited for broad-panel screening against aminergic GPCRs to identify novel starting points for multi-target drug discovery projects .

Quote Request

Request a Quote for 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.